

Physicochemical properties of 4-tert-Octylresorcinol for research applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-tert-Octylresorcinol**

Cat. No.: **B079477**

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **4-tert-Octylresorcinol** for Research Applications

Introduction

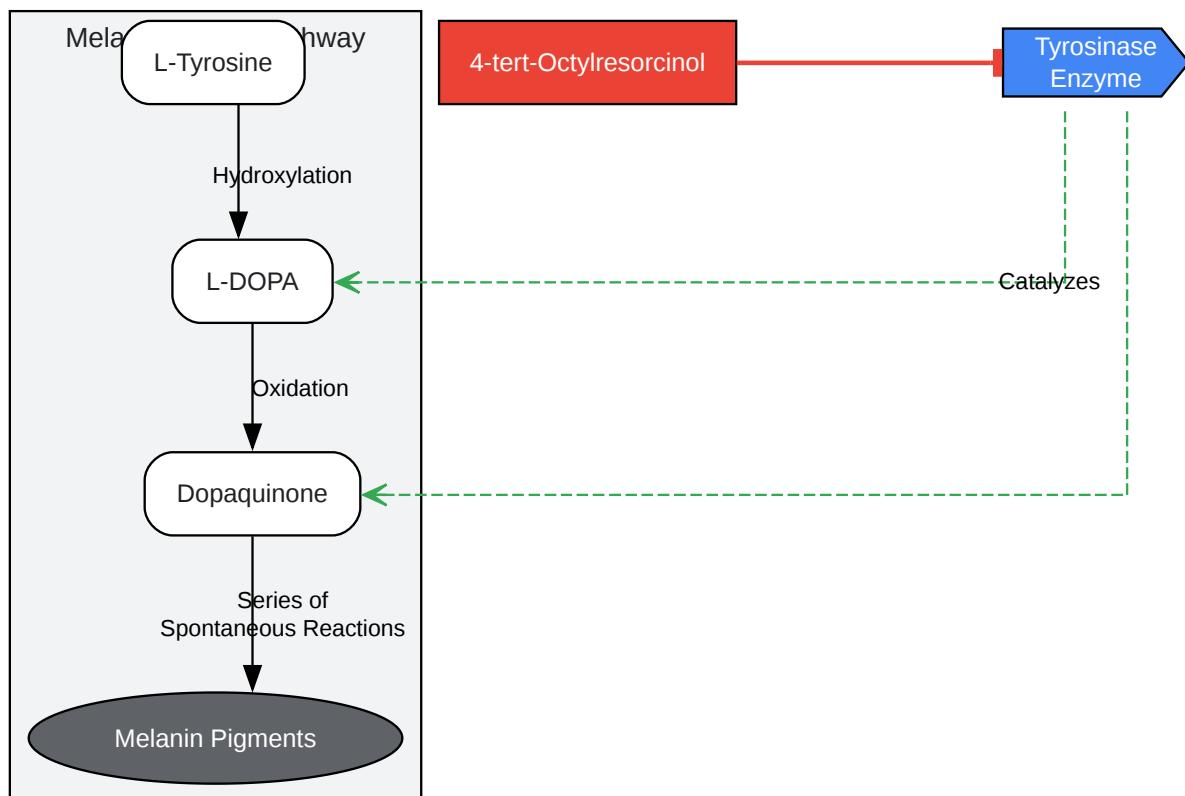
4-tert-Octylresorcinol, with the IUPAC name 4-(2,4,4-trimethylpentan-2-yl)benzene-1,3-diol, is a substituted resorcinol derivative.^[1] Resorcinol and its alkylated derivatives are recognized for their potent inhibitory effects on tyrosinase, the key enzyme in melanin biosynthesis.^{[2][3]} This property makes **4-tert-Octylresorcinol** and related compounds like 4-Butylresorcinol significant molecules of interest for applications in dermatology and cosmetology, particularly for treating hyperpigmentation.^[4] This guide provides a detailed overview of the core physicochemical properties, mechanism of action, relevant experimental protocols, and safety information for **4-tert-Octylresorcinol** to support its application in research and development.

Physicochemical Properties

The physical and chemical characteristics of **4-tert-Octylresorcinol** are fundamental to understanding its behavior in biological and chemical systems, influencing everything from solubility and formulation to its interaction with target enzymes.

Table 1: Chemical Identity of **4-tert-Octylresorcinol**

Property	Value
IUPAC Name	4-(2,4,4-trimethylpentan-2-yl)benzene-1,3-diol[1]
Common Synonyms	p-tert-Octylresorcinol, 4-(1,1,3,3-Tetramethylbutyl)resorcinol[1][5]
CAS Number	28122-52-3[1]
Molecular Formula	C ₁₄ H ₂₂ O ₂ [1]
Molecular Weight	222.33 g/mol [5][6]
Chemical Structure	


Table 2: Physical and Chemical Data of **4-tert-Octylresorcinol**

Property	Value
Physical State	White to light yellow solid, powder, or crystal[5][6]
Melting Point	108.0 to 111.0 °C[5][6]
Boiling Point	333 - 335 °C (for the related compound 4-Hexylresorcinol)[7]
Solubility	Information not widely available, but related alkylresorcinols are slightly soluble in water and soluble in most organic solvents.[8]
logP (Octanol/Water)	4.6 (Computed)[1]
pKa	Data not available

Mechanism of Action: Tyrosinase Inhibition

The primary mechanism by which **4-tert-Octylresorcinol** exerts its depigmenting effect is through the inhibition of tyrosinase.[2][9] Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[9][10] By inhibiting this

enzyme, **4-tert-Octylresorcinol** effectively blocks the production of melanin. Studies on the closely related compound 4-butylresorcinol have shown it to be a potent, competitive inhibitor of both human and mushroom tyrosinase, suggesting a direct interaction with the enzyme's active site.[2][3][9] This direct inhibition is the primary pathway for its hypopigmentary effects, as it does not appear to significantly involve other signaling pathways like ERK or Akt that can also regulate melanin synthesis.[2][3]

[Click to download full resolution via product page](#)

Diagram 1: Inhibition of the Melanogenesis Pathway by **4-tert-Octylresorcinol**.

Experimental Protocols

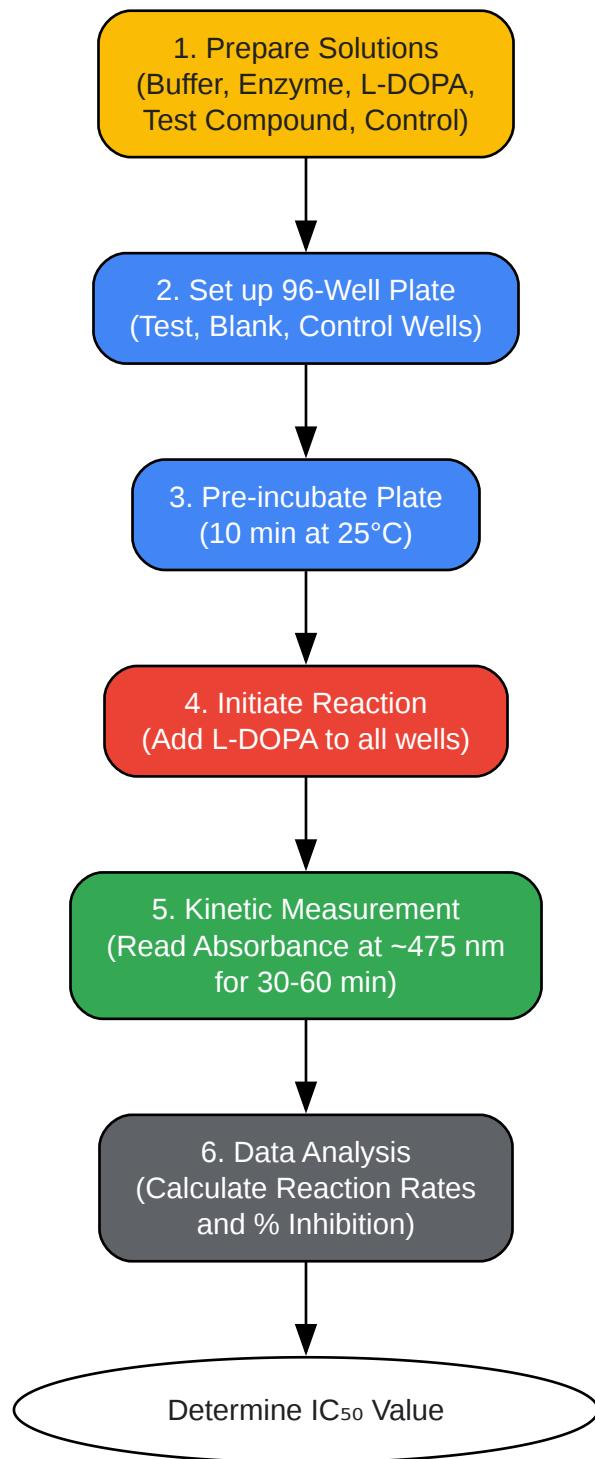
In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol describes a common colorimetric method to determine the inhibitory activity of a compound on mushroom tyrosinase, using L-DOPA as a substrate.[10]

1. Materials and Reagents

- Mushroom Tyrosinase (EC 1.14.18.1)
- L-3,4-dihydroxyphenylalanine (L-DOPA)
- **4-tert-Octylresorcinol** (Test Compound)
- Kojic Acid (Positive Control)[\[10\]](#)
- Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)
- Dimethyl Sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at ~475-510 nm[\[10\]](#)[\[11\]](#)

2. Preparation of Solutions


- Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
- Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 60 U/mL) in cold phosphate buffer. Keep this solution on ice.[\[10\]](#)
- L-DOPA Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer immediately before use to prevent auto-oxidation.[\[10\]](#)
- Test Compound Stock Solution: Dissolve **4-tert-Octylresorcinol** in DMSO to create a concentrated stock solution (e.g., 10 mM).
- Positive Control Stock Solution: Dissolve Kojic acid in DMSO or buffer to create a stock solution (e.g., 2 mM).[\[10\]](#)
- Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer. Ensure the final DMSO concentration in the assay wells does not exceed 1-2% to avoid impacting enzyme activity.[\[10\]](#)

3. Assay Procedure (96-well plate)

- Plate Setup: Add reagents to the wells as described below:
 - Test Wells (T): 20 μ L of test compound dilution + 100 μ L of phosphate buffer + 40 μ L of tyrosinase solution.
 - Test Blank Wells (Tb): 20 μ L of test compound dilution + 140 μ L of phosphate buffer (no enzyme).
 - Control Wells (E): 20 μ L of vehicle (e.g., 1-2% DMSO in buffer) + 100 μ L of phosphate buffer + 40 μ L of tyrosinase solution.
 - Control Blank Wells (Eb): 20 μ L of vehicle + 140 μ L of phosphate buffer (no enzyme).[\[10\]](#)
- Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.[\[11\]](#)
- Reaction Initiation: Add 40 μ L of the 10 mM L-DOPA solution to all wells to start the reaction. The total volume should be 200 μ L.[\[10\]](#)
- Measurement: Immediately measure the absorbance of the plate in kinetic mode at ~475 nm for a set duration (e.g., 30-60 minutes).[\[10\]](#)[\[12\]](#) The formation of dopachrome results in a color change that can be quantified.[\[10\]](#)

4. Data Analysis

- Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
- Correct the rates by subtracting the blank values (e.g., Rate T = Slope T - Slope Tb).
- Calculate the percentage of tyrosinase inhibition for the test compound using the following formula:
 - $$\% \text{ Inhibition} = [(Rate E - Rate T) / Rate E] \times 100$$

[Click to download full resolution via product page](#)

Diagram 2: Experimental Workflow for the In Vitro Tyrosinase Inhibition Assay.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-tert-Octylresorcinol** is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1][6]

Precautionary Statements:

- Prevention: Wash skin thoroughly after handling (P264). Wear protective gloves, eye protection, and face protection (P280).[5][6]
- Response:
 - If on skin: Wash with plenty of water (P302 + P352). If skin irritation occurs, get medical advice/attention (P332 + P313).[5][6]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). If eye irritation persists, get medical advice/attention (P337 + P313).[6]
- Storage and Disposal: Store in a cool, dark, and well-ventilated place.[6] Dispose of contents/container to an approved waste disposal plant.[13]

While specific cytotoxicity data for **4-tert-Octylresorcinol** is limited, a study on the related compound 4-tertiary butylphenol (4-TBP) showed it induces cytotoxicity in human melanocytes in a concentration-dependent manner, leading to apoptosis.[14] This cytotoxicity was found to be independent of tyrosinase activity.[14] Researchers should handle **4-tert-Octylresorcinol** with appropriate personal protective equipment (PPE) in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-tert-Octylresorcinol | C14H22O2 | CID 220749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Butylresorcinol - Wikipedia [en.wikipedia.org]
- 5. 4-tert-Octylresorcinol | 28122-52-3 | TCI EUROPE N.V. [tcichemicals.com]
- 6. 4-tert-Octylresorcinol | 28122-52-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. scribd.com [scribd.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- To cite this document: BenchChem. [Physicochemical properties of 4-tert-Octylresorcinol for research applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079477#physicochemical-properties-of-4-tert-octylresorcinol-for-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com